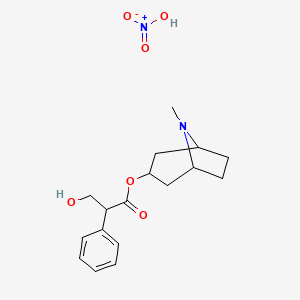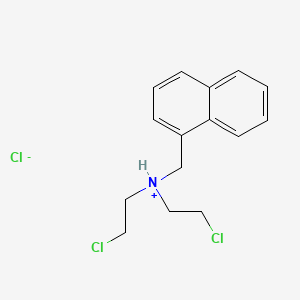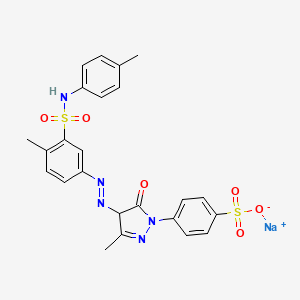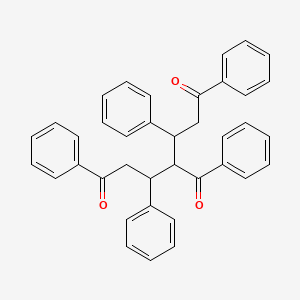
Atropine nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of atropine nitrate involves several steps. One common method is the continuous-flow synthesis, which includes hydroxymethylation and separation of byproducts using careful pH control and liquid-liquid extractions . This method ensures high purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves a one-pot synthesis process. This method is efficient and commercially feasible, allowing for large-scale production . The process typically includes the extraction of atropine from plant sources, followed by chemical modification to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Atropine nitrate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions
Hydrolysis: This compound is stable in aqueous solutions up to pH 9.2 and can undergo hydrolysis under acidic or basic conditions.
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of tropic acid and tropine.
Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions include tropic acid, tropine, and various substituted derivatives .
Applications De Recherche Scientifique
Atropine nitrate has a wide range of scientific research applications:
Mécanisme D'action
Atropine nitrate acts as a competitive, reversible antagonist of muscarinic acetylcholine receptors . By binding to these receptors, it blocks the effects of acetylcholine, inhibiting the parasympathetic nervous system . This results in increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include M1, M2, M3, M4, and M5 receptor subtypes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties, but with a more pronounced sedative effect.
Hyoscyamine: The active isomer of atropine, used for similar medical applications.
Anisodamine: A less potent antimuscarinic agent with fewer central nervous system effects.
Uniqueness
Atropine nitrate is unique due to its balanced pharmacological profile, making it suitable for a wide range of medical applications. Its ability to act on multiple muscarinic receptor subtypes provides a broad spectrum of therapeutic effects .
Propriétés
Numéro CAS |
7459-97-4 |
|---|---|
Formule moléculaire |
C17H24N2O6 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitric acid |
InChI |
InChI=1S/C17H23NO3.HNO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;2-1(3)4/h2-6,13-16,19H,7-11H2,1H3;(H,2,3,4) |
Clé InChI |
MJYHSOCPRKVNKH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)









![5-chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-Pyridinecarboxamide](/img/structure/B13764009.png)



